4-(1,8-Naphthyridin-2-yl)butan-1-amine
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Overview
Description
4-(1,8-Naphthyridin-2-yl)butan-1-amine is a heterocyclic compound that features a 1,8-naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4-(1,8-Naphthyridin-2-yl)butan-1-amine, can be achieved through several methods:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates to form the naphthyridine core.
Hydroamination of Terminal Alkynes: Followed by Friedländer cyclization, this method is another efficient route for synthesizing 1,8-naphthyridines.
Metal-Catalyzed Synthesis: Utilizing metal catalysts, such as iridium, to facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1,8-Naphthyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
4-(1,8-Naphthyridin-2-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and is involved in the study of host-guest systems.
Mechanism of Action
The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to bacterial enzymes or cancer cell receptors, inhibiting their function and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound with a similar core structure.
2-Amino-1,8-naphthyridine: A derivative with an amino group at the 2-position.
3-Chloro-1,8-naphthyridine: A halogenated derivative with a chlorine atom at the 3-position.
Uniqueness
4-(1,8-Naphthyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butan-1-amine side chain differentiates it from other naphthyridine derivatives, potentially enhancing its solubility and bioavailability .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(1,8-naphthyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H15N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h3-4,6-7,9H,1-2,5,8,13H2 |
InChI Key |
LIZBRWFBDIXXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCCN |
Origin of Product |
United States |
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